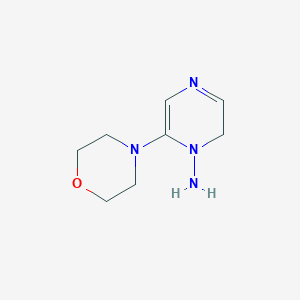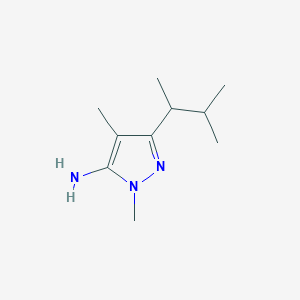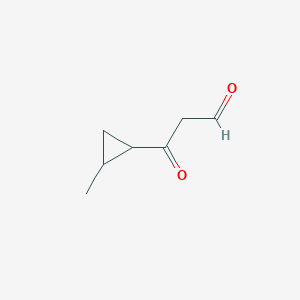
3-(2-Methylcyclopropyl)-3-oxopropanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methylcyclopropyl)-3-oxopropanal is an organic compound that features a cyclopropyl group attached to a propanal backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylcyclopropyl)-3-oxopropanal can be achieved through several methods. One common approach involves the reaction of 2-methylcyclopropylcarbinol with an oxidizing agent to form the corresponding aldehyde. Another method includes the use of cyclopropyl ketones in a series of reactions involving reduction and subsequent oxidation steps .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methylcyclopropyl)-3-oxopropanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.
Reduction: The compound can be reduced to the corresponding alcohol.
Substitution: The cyclopropyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Oxidation: 3-(2-Methylcyclopropyl)-3-oxopropanoic acid.
Reduction: 3-(2-Methylcyclopropyl)-3-hydroxypropanal.
Substitution: Various cyclopropyl derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-(2-Methylcyclopropyl)-3-oxopropanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-Methylcyclopropyl)-3-oxopropanal involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes and other proteins. This interaction can lead to the modulation of enzymatic activity and subsequent biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Methylcyclopropyl)-3-oxopropanenitrile
- 1-Methyl-3-(2-methylcyclopropyl)-1-cyclopropene
- 3,3-Dimethylcyclopropene
Uniqueness
3-(2-Methylcyclopropyl)-3-oxopropanal is unique due to its specific structural features, including the presence of both a cyclopropyl group and an aldehyde functional group.
Propiedades
Fórmula molecular |
C7H10O2 |
|---|---|
Peso molecular |
126.15 g/mol |
Nombre IUPAC |
3-(2-methylcyclopropyl)-3-oxopropanal |
InChI |
InChI=1S/C7H10O2/c1-5-4-6(5)7(9)2-3-8/h3,5-6H,2,4H2,1H3 |
Clave InChI |
RNPXBZRFCRUJNL-UHFFFAOYSA-N |
SMILES canónico |
CC1CC1C(=O)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


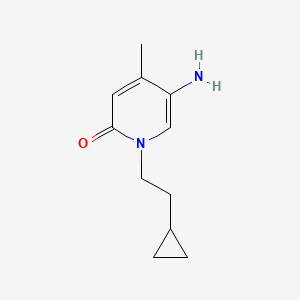
![Methyl2,3,4,5-tetrahydrobenzo[F][1,4]oxazepine-6-carboxylate](/img/structure/B13075540.png)
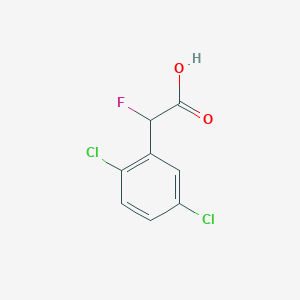
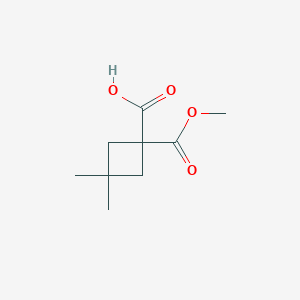
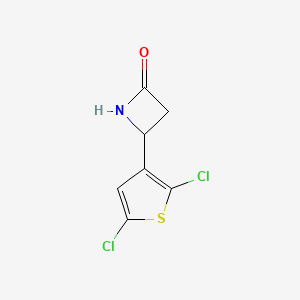
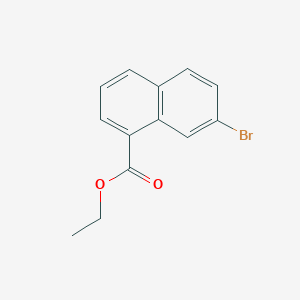

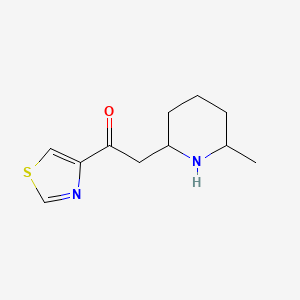
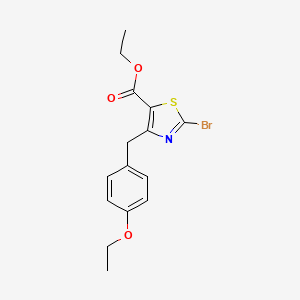
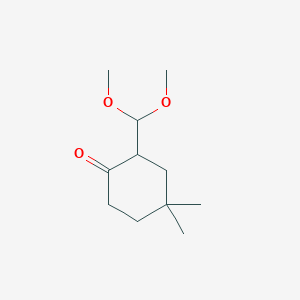
![2-[(1,2,5-Trimethylpiperidin-4-yl)amino]propane-1,3-diol](/img/structure/B13075591.png)
![4-(Pentan-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13075594.png)
